(3,4-Dimethylphenyl)methanethiol
Overview
Description
“(3,4-Dimethylphenyl)methanethiol” is a chemical compound with the molecular formula C9H12S . It has a molecular weight of 152.26 .
Molecular Structure Analysis
The molecular structure of “(3,4-Dimethylphenyl)methanethiol” consists of a sulfur atom attached to a carbon atom, which is part of a phenyl ring. The phenyl ring is substituted at the 3rd and 4th positions with methyl groups . More detailed structural analysis can be found in scientific literature .
Physical And Chemical Properties Analysis
“(3,4-Dimethylphenyl)methanethiol” is a compound with a molecular weight of 152.26 . The specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the retrieved resources .
Scientific Research Applications
Surface Chemistry and Material Science
Adsorption on Metal Surfaces
Methanethiolate's chemisorptive bonding on Au(111) surfaces has been investigated, demonstrating its interaction at a single-molecule level through STM/DFT studies. This research is crucial for understanding the surface chemistry of thiol-based molecules and their potential applications in nanotechnology and materials science (Maksymovych, Sorescu, & Yates, 2006).
Electrochemical Applications
Research on poly(3,4-ethylenedioxythiophene) doped with sulfonated derivatives of bis(3,5-dimethylpyrazol-1-yl)methane highlights the use of thiol-based compounds in developing sensitive and selective sensors for dopamine detection, indicating potential for broader applications in biosensing technologies (Sandoval-Rojas, Cortés, & Hurtado, 2019).
Environmental Monitoring
Methanethiol's role in environmental monitoring is underscored by studies measuring its atmospheric levels near industrial sources, such as pulp and paper plants. This research provides insights into the environmental impact of sulfur compounds and strategies for monitoring and mitigating pollution (Toda et al., 2010).
Chemical Synthesis and Catalysis
Synthesis of Bis-Phenols
Derivatives of bis-(4-hydroxy-3,5-dimethylphenyl)(4-aminophenyl)methane have been synthesized, showcasing the utility of thiol-based compounds in creating materials with characteristic visible absorptions, useful for developing optical materials and indicators (Sarma, Tamuly, & Baruah, 2007).
properties
IUPAC Name |
(3,4-dimethylphenyl)methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)methanethiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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